24-Methylenelanosta-8-ene-3beta-one
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Overview
Description
24-Methylenelanosta-8-ene-3beta-one is a lanostane-type triterpenoid with the molecular formula C31H50O and a molecular weight of 438.73 g/mol . It is a naturally occurring compound found in various plants and fungi, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24-Methylenelanosta-8-ene-3beta-one typically involves the cyclization of squalene or its derivatives. The process includes several steps such as oxidation, reduction, and cyclization under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the formation of the desired triterpenoid structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as fungi and plants. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and purify the compound to a high degree of purity .
Chemical Reactions Analysis
Types of Reactions
24-Methylenelanosta-8-ene-3beta-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Substitution reactions can occur at various positions on the lanostane skeleton.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include various oxo- and hydroxy-derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
24-Methylenelanosta-8-ene-3beta-one has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and in the synthesis of other complex triterpenoids.
Biology: Studied for its role in plant and fungal metabolism.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-diabetic properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 24-Methylenelanosta-8-ene-3beta-one involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. The compound’s effects are mediated through its ability to bind to specific proteins and alter their function, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other lanostane-type triterpenoids such as:
- 24-Methylene-3-oxo-lanost-8-en-21-oic acid
- 3beta,22-Dihydroxy-lanosta-8,24-dien-7-one
- 3beta,22-Dihydroxy-lanosta-7,9(11),24-triene
Uniqueness
24-Methylenelanosta-8-ene-3beta-one is unique due to its specific structural features and biological activities. Its ability to undergo various chemical transformations and its diverse therapeutic potential make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C31H50O |
---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
4,4,10,13,14-pentamethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H50O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26H,3,10-19H2,1-2,4-9H3 |
InChI Key |
HCVPIOTWCPCBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
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